molecular formula C7H6INO2 B8645925 7-Iodobenzo[d][1,3]dioxol-4-amine

7-Iodobenzo[d][1,3]dioxol-4-amine

Cat. No.: B8645925
M. Wt: 263.03 g/mol
InChI Key: GOXWBIBGOQKSBJ-UHFFFAOYSA-N
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Description

7-Iodobenzo[d][1,3]dioxol-4-amine is a chemical compound with the molecular formula C7H6INO2 It is a derivative of benzodioxole, a structural motif found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodobenzo[d][1,3]dioxol-4-amine typically involves the iodination of 1,3-benzodioxol-4-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom replaces a hydrogen atom on the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Iodobenzo[d][1,3]dioxol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Iodobenzo[d][1,3]dioxol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d][1,3]dioxol-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxol-4-amine: The parent compound without the iodine substitution.

    7-Bromo-1,3-benzodioxol-4-amine: A similar compound with a bromine atom instead of iodine.

    7-Chloro-1,3-benzodioxol-4-amine: A similar compound with a chlorine atom instead of iodine.

Uniqueness

7-Iodobenzo[d][1,3]dioxol-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in specific reactions that other halogens may not, making this compound valuable for certain applications in synthesis and research.

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

7-iodo-1,3-benzodioxol-4-amine

InChI

InChI=1S/C7H6INO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2

InChI Key

GOXWBIBGOQKSBJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2O1)I)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

CaCO3 (3.9 g) was added to a mixture of 1,3-benzodioxol-4-amine (4.11 g) in DCM (40 ml) and CH3OH (20 ml). This mixture was stirred at room temperature. N,N,N-trimethyl benzenemethanaminium dichloroiodate (11.5 g) was added portionwise at room temperature. The resulting reaction mixture was stirred for 15 minutes at room temperature. The mixture was diluted with water. The layers were separated. The aqueous phase was extracted with DCM. The combined organic layers were washed with water, dried, filtered and the solvent evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/hexane 80/20). The pure fractions were collected and the solvent was evaporated. The residue was crystallized from DIPE. The precipitate was filtered off and dried, yielding 3.5 g (46.9%) of 7-iodo-1,3-benzodioxol-4-amine (intermediate 18).
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzyltrimethylammonium dichloroiodate (2.8 g) was added portionwise over 10 minutes to a stirred mixture of 1,3-benzodioxol-4-amine (1 g), calcium carbonate (0.95 g) in methanol (5 ml) and dichloromethane (10 ml). The reaction mixture was stirred at ambient temperature for 1.5 hours. The reaction mixture was diluted with water and extracted with dichloromethane. The organics were washed with water saturated brine and dried over magnesium sulfate. The residue was purified by column chromatography on silica using a gradient of an 8:1 mixture of dichloromethane/isohexane to Dichloromethane as eluent. There was thus obtained 7-iodo-1,3-benzodioxol-4-amine as a beige crystalline solid (1.1 g); NMR Spectrum: (DMSOd6) 5.04 (bs, 2H); 5.94 (s, 2H); 6.13 (d, 1H), 6.80 (d, 1H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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